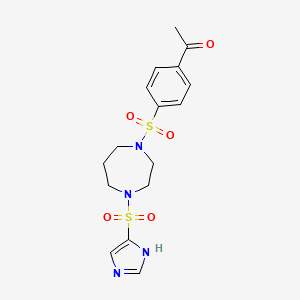

1-(4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)ethanone

Description

Properties

IUPAC Name |

1-[4-[[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O5S2/c1-13(21)14-3-5-15(6-4-14)26(22,23)19-7-2-8-20(10-9-19)27(24,25)16-11-17-12-18-16/h3-6,11-12H,2,7-10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNFQUDMLKIJGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)ethanone typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

Formation of the Diazepane Ring: The diazepane ring is often synthesized through the cyclization of appropriate diamines with dihalides under basic conditions.

Final Coupling: The final step involves coupling the imidazole and diazepane intermediates, followed by sulfonylation and acetylation to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions:

Oxidation: The imidazole ring can be oxidized to form N-oxides.

Reduction: The sulfonyl groups can be reduced to thiols under strong reducing conditions.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

Oxidation: Formation of imidazole N-oxides.

Reduction: Formation of thiols from sulfonyl groups.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)ethanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the diazepane ring can interact with biological macromolecules. The sulfonyl groups can form hydrogen bonds, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Sulfonyl-Containing Triazole Derivatives

The compound 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () shares the ethanone and sulfonylphenyl motifs but replaces the diazepane-imidazole system with a triazole-thioether group.

Imidazole-Based Pharmaceuticals

TAK-652 (), a CXCR4 antagonist, incorporates a sulfonylated imidazole but within a benzazocine-carboxamide scaffold. While both compounds utilize imidazole-sulfonyl pharmacophores, TAK-652’s larger macrocyclic structure and antiviral activity contrast with the target compound’s smaller, diazepane-containing framework. This highlights the role of scaffold geometry in target specificity .

Simple Aromatic Ethanones

1-[4-(1,1-Dimethylethyl)phenyl]ethanone (, C₁₂H₁₆O, MW 176.25) lacks sulfonyl or heterocyclic groups, emphasizing the impact of structural complexity.

| Property | Target Compound | tert-Butyl Analog |

|---|---|---|

| Molecular Weight | 398.5 | 176.25 |

| Solubility (Predicted) | Moderate (polar) | Low (hydrophobic) |

| Functional Complexity | High | Low |

Nitroimidazole Derivatives

Compounds like 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole () share the imidazole-phenyl linkage but utilize nitro and chloromethyl groups for reactivity. The target compound’s sulfonyl-diazepane system may offer greater stability compared to the nitro group’s electrophilic susceptibility, suggesting divergent synthetic applications (e.g., antimicrobial vs. receptor-targeting agents) .

Research Implications and Gaps

- Synthesis : The target compound’s dual sulfonylation may parallel methods in (sodium ethoxide-mediated coupling) or (SOCl₂ chlorination), though exact protocols are undocumented .

- Physicochemical Properties : Missing data on solubility, melting point, and stability limit comparative analysis. Predictive modeling could bridge this gap.

Biological Activity

The compound 1-(4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)ethanone is a novel sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound is characterized by:

- An imidazole ring,

- A diazepane moiety,

- Sulfonyl groups,

- A phenyl ring.

This complex structure is believed to contribute to its diverse biological activities.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes, potentially affecting cancer cell proliferation.

- Cell Cycle Arrest : Preliminary studies suggest that this compound may induce cell cycle arrest in cancer cells, particularly at the G2/M phase, thereby preventing further cell division.

- Induction of Apoptosis : The compound has shown promise in promoting programmed cell death in various cancer cell lines.

Antiproliferative Activity

The antiproliferative effects of this compound were evaluated against several cancer cell lines. Table 1 summarizes the IC50 values obtained from various studies.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

-

Study on MDA-MB-436 Cells :

- Treatment with the compound at its IC50 concentration resulted in a significant increase in apoptosis markers and a notable rise in cells arrested at the G2/M phase.

- Flow cytometric analysis confirmed these findings, with treated cells showing a marked increase in sub-G1 population indicative of apoptosis.

- In Vivo Studies :

Safety Profile

Preliminary assessments indicate that the compound exhibits a favorable safety profile against normal cell lines, suggesting potential for therapeutic use without significant toxicity. Further toxicological studies are warranted to confirm these findings.

Q & A

Basic: What are the recommended synthetic routes for 1-(4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)ethanone?

Answer:

The synthesis involves multi-step reactions, typically starting with the diazepane core. Key steps include:

- Sulfonylation : Introduce sulfonyl groups using reagents like imidazole-4-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to ensure regioselective substitution .

- Coupling Reactions : Link the sulfonylated diazepane to the phenyl-ethanone moiety via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) to isolate the product.

Methodological Note : Monitor reaction progress via TLC and confirm intermediates using -NMR to avoid side products .

Advanced: How can regioselectivity challenges during sulfonylation of the diazepane ring be addressed?

Answer:

Regioselectivity is influenced by steric and electronic factors:

- Steric Control : Use bulky sulfonylating agents (e.g., 1H-imidazol-4-yl-sulfonyl chloride) to favor substitution at the less hindered nitrogen of the diazepane .

- Electronic Effects : Activate specific positions via protonation (acidic conditions) or deprotonation (basic conditions). For example, using DMAP as a catalyst enhances reactivity at the tertiary nitrogen .

- Validation : Confirm regiochemistry via 2D-NMR (e.g., - HSQC) and X-ray crystallography .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- Structural Confirmation :

- Purity Assessment :

- HPLC with UV detection (C18 column, gradient elution: water/acetonitrile + 0.1% TFA) .

- Thermal Stability :

- Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

Advanced: How can researchers resolve contradictions in reported biological activity data for sulfonamide-diazepane derivatives?

Answer:

Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

- Orthogonal Assays : Validate antimicrobial claims (e.g., MIC assays) with enzymatic inhibition studies (e.g., kinase activity via ADP-Glo™ assays) .

- Structural Confirmation : Ensure compound integrity via LC-MS post-bioassay to rule out degradation .

- Control Experiments : Use structurally analogous inactive compounds (e.g., non-sulfonylated diazepanes) to confirm target specificity .

Basic: What preliminary biological screening assays are recommended for this compound?

Answer:

- Antimicrobial Activity :

- Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme Inhibition :

- Cytotoxicity :

- MTT assay on human cell lines (e.g., HEK-293) to assess baseline toxicity .

Advanced: What computational approaches support mechanistic studies of its kinase inhibition?

Answer:

- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions between the sulfonamide-diazepane core and kinase ATP-binding pockets .

- MD Simulations : Perform 100-ns trajectories (AMBER or GROMACS) to assess binding stability and conformational changes .

- SAR Analysis : Correlate substituent effects (e.g., imidazole vs. pyrazole sulfonyl groups) with inhibitory potency using QSAR models .

Basic: How should researchers handle stability issues during storage?

Answer:

- Storage Conditions : Keep in amber vials under inert gas (argon) at -20°C to prevent sulfonamide hydrolysis .

- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC .

Advanced: What strategies optimize yield in large-scale synthesis while maintaining purity?

Answer:

- Flow Chemistry : Continuous sulfonylation reduces reaction time and improves reproducibility .

- Catalytic Methods : Use Pd/C or enzyme-mediated coupling to minimize byproducts .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.